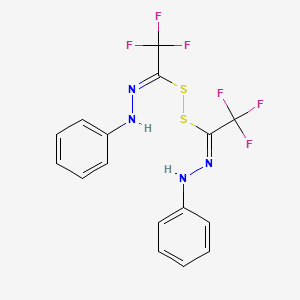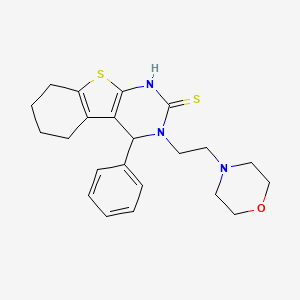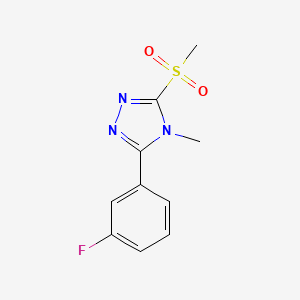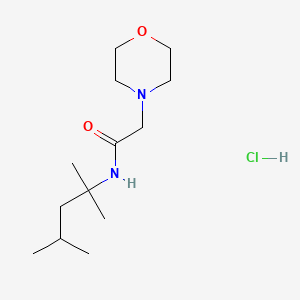
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethyloctylsilyl)ethyl)thio)ethyl)-2,4-dioxo-5-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethyloctylsilyl)ethyl)thio)ethyl)-2,4-dioxo-5-fluoro- is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, a carboxamide group, and a fluorine atom, among other functional groups. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethyloctylsilyl)ethyl)thio)ethyl)-2,4-dioxo-5-fluoro- typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the carboxamide group and the fluorine atom. The final steps involve the addition of the dimethyloctylsilyl and thioethyl groups. Each step must be carefully controlled to ensure the correct formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions carried out in specialized reactors. The use of automated systems to control reaction conditions, such as temperature, pressure, and reagent addition, would be essential to ensure consistency and yield. Additionally, purification techniques such as chromatography and crystallization would be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethyloctylsilyl)ethyl)thio)ethyl)-2,4-dioxo-5-fluoro- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions mentioned above require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the presence of catalysts or specific solvents.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may result in the formation of a carboxylic acid derivative, while reduction may yield an alcohol. Substitution reactions can produce a wide range of derivatives, depending on the nature of the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethyloctylsilyl)ethyl)thio)ethyl)-2,4-dioxo-5-fluoro- has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Researchers study the compound’s interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine: The compound’s potential as a drug candidate is investigated, particularly for its ability to interact with specific molecular targets and pathways.
Industry: The compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethyloctylsilyl)ethyl)thio)ethyl)-2,4-dioxo-5-fluoro- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar ring structure but lacks the fluorine atom and other functional groups present in 1(2H)-Pyrimidinecarboxamide.
3,4-Dihydro-2H-1,2,4-benzothiadiazine: Another related compound with a similar core structure but different substituents.
Uniqueness
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethyloctylsilyl)ethyl)thio)ethyl)-2,4-dioxo-5-fluoro- is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom, in particular, can significantly influence the compound’s reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
103579-37-9 |
|---|---|
Molekularformel |
C19H34FN3O3SSi |
Molekulargewicht |
431.6 g/mol |
IUPAC-Name |
N-[2-[2-[dimethyl(octyl)silyl]ethylsulfanyl]ethyl]-5-fluoro-2,4-dioxopyrimidine-1-carboxamide |
InChI |
InChI=1S/C19H34FN3O3SSi/c1-4-5-6-7-8-9-13-28(2,3)14-12-27-11-10-21-18(25)23-15-16(20)17(24)22-19(23)26/h15H,4-14H2,1-3H3,(H,21,25)(H,22,24,26) |
InChI-Schlüssel |
UOXPGDOVLLOFEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC[Si](C)(C)CCSCCNC(=O)N1C=C(C(=O)NC1=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



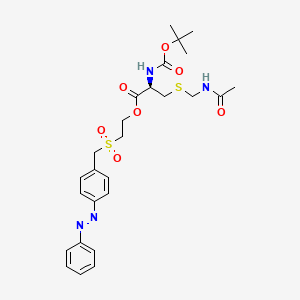
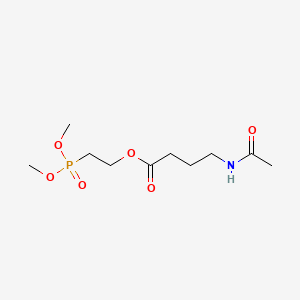
![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3,5-trimethoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B12717670.png)
![2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-[[3-(cyclohexylamino)propyl]imino]-N-phenylbutyramide]](/img/structure/B12717673.png)
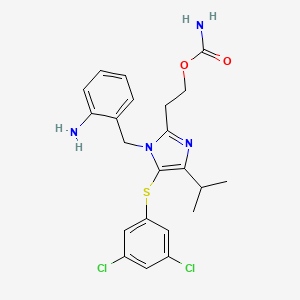
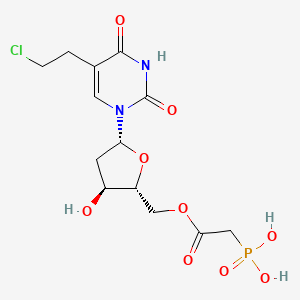

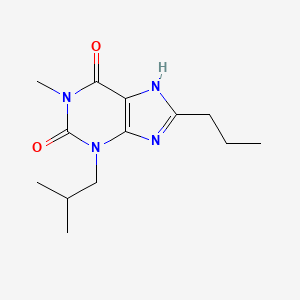
![4-[1-[4-[(4,8-dicyclohexyl-2,10-dimethyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-yl)oxy]phenyl]isopropyl]phenol](/img/structure/B12717707.png)
